molecular formula C16H14ClN3O5S B2467735 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941901-26-4

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2467735
CAS No.: 941901-26-4
M. Wt: 395.81
InChI Key: PEWKOGVFHYRWQG-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a chlorophenyl group, a sulfonyl group, a furan ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the chlorophenyl group: This step involves the sulfonylation of the chlorophenyl group using a sulfonyl chloride reagent.

    Formation of the final compound: The final step involves coupling the intermediate compounds to form the desired product under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the oxadiazole ring can be susceptible to oxidation under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific proteins, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (e)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: This compound shares the chlorophenyl and furan groups but differs in the presence of the acrylic acid moiety.

    Other oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKOGVFHYRWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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